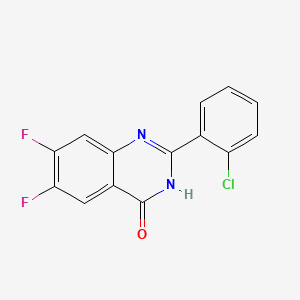
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a 2-chlorophenyl group and two fluorine atoms at the 6 and 7 positions of the quinazolinone ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline, 2,3-difluorobenzoyl chloride, and other reagents.
Formation of Intermediate: The initial step involves the reaction of 2-chloroaniline with 2,3-difluorobenzoyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under specific reaction conditions, such as the presence of a base or acid catalyst, to form the quinazolinone core structure.
Final Product:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the chlorine and fluorine atoms.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states or reduced forms.
Condensation Reactions: The quinazolinone core can participate in condensation reactions with other compounds, forming new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the chlorine atom with a different substituent, while oxidation may lead to the formation of quinazolinone derivatives with different oxidation states.
科学研究应用
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular functions and processes.
相似化合物的比较
Similar Compounds
2-Chlorophenol: An aromatic compound with a similar chlorophenyl group but lacking the quinazolinone core.
6,7-Difluoroquinazoline: A compound with a similar quinazolinone core but lacking the chlorophenyl group.
Quinazolin-4(3H)-one: The parent compound of the quinazolinone family, lacking both the chlorophenyl and difluoro substituents.
Uniqueness
2-(2-Chlorophenyl)-6,7-difluoroquinazolin-4(3H)-one is unique due to the combination of the quinazolinone core with the 2-chlorophenyl and difluoro substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C14H7ClF2N2O |
|---|---|
分子量 |
292.67 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-6,7-difluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H7ClF2N2O/c15-9-4-2-1-3-7(9)13-18-12-6-11(17)10(16)5-8(12)14(20)19-13/h1-6H,(H,18,19,20) |
InChI 键 |
QTHLNZKRQSPGSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3C(=O)N2)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


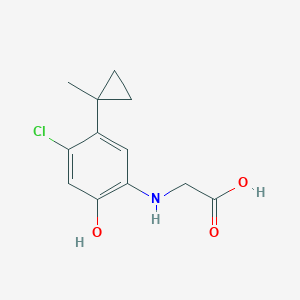
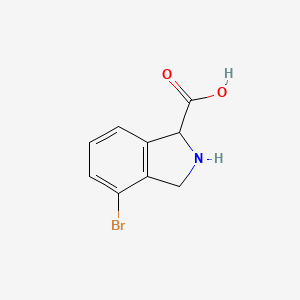
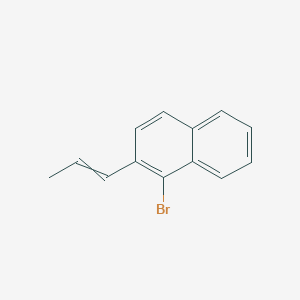
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
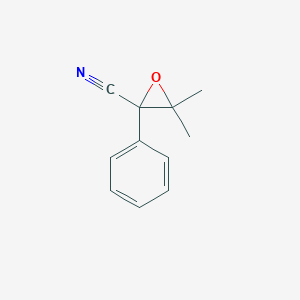
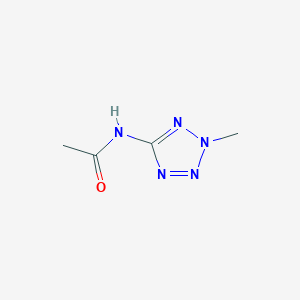
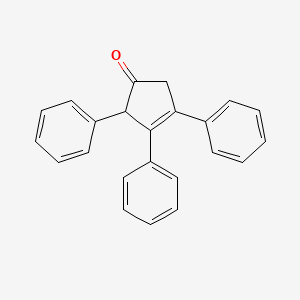
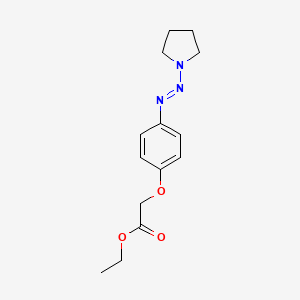
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
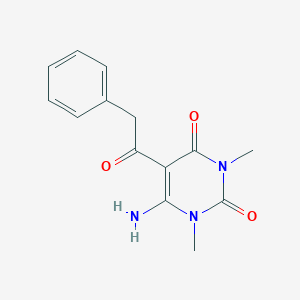
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
![N'-[1-(2-Quinolinyl)ethyl]-1-pyrrolidinecarbothiohydrazide](/img/structure/B14008464.png)
